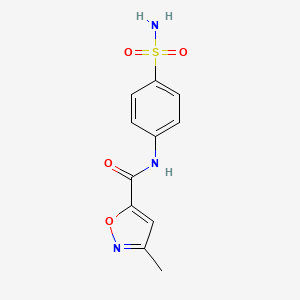

3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

Description

3-Methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 3. The carboxamide nitrogen is further linked to a 4-sulfamoylphenyl moiety. This structure combines sulfonamide and oxazole pharmacophores, which are often associated with biological activities such as enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial effects . The molecular formula is C₁₂H₁₁N₃O₄S, with a molecular weight of 293.30 g/mol.

Properties

IUPAC Name |

3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-7-6-10(18-14-7)11(15)13-8-2-4-9(5-3-8)19(12,16)17/h2-6H,1H3,(H,13,15)(H2,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXTUWKGLDWCFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide exhibits significant anti-inflammatory activity. The sulfonamide group enhances its interaction with biological targets, making it a candidate for treating inflammatory diseases such as arthritis and asthma. Studies have demonstrated that compounds containing oxazole rings often display anti-inflammatory effects, suggesting that this compound may function through inhibition of specific enzymes or modulation of inflammatory signaling pathways.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown potential antimicrobial activity. The presence of the sulfonamide moiety is known to enhance the compound's efficacy against various pathogens. This suggests potential applications in developing new antibiotics or adjunct therapies for infections.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions. The unique combination of the oxazole ring with a sulfonamide functional group distinguishes it from other compounds and enhances its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to this compound:

- A study demonstrated that derivatives containing oxazole rings exhibited enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

- Another investigation highlighted the antimicrobial potential of sulfonamide-containing compounds against resistant strains of bacteria, indicating a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Key Observations:

The acetyl group in N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide () is less polar than sulfamoyl, which may reduce aqueous solubility but improve membrane permeability.

Steric and Conformational Differences :

- The ethyl linker in the 2-chlorophenyl analog () adds conformational flexibility, possibly affecting binding pocket interactions in biological targets.

- The pyrazolyl substitution () introduces a planar aromatic system with distinct hydrogen-bonding capabilities compared to the sulfamoylphenyl group.

Biological Implications: Sulfamoyl-containing compounds (e.g., target compound and ) are often associated with sulfonamide-based enzyme inhibition, whereas acetyl or nitro derivatives () may diverge in mechanism due to altered electronic profiles.

Biological Activity

3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide is a compound characterized by its oxazole ring structure and functional groups that contribute to its biological activity. Research indicates that compounds with oxazole rings exhibit various pharmacological properties, including anti-inflammatory and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 284.30 g/mol. The compound features:

- Oxazole Ring : A five-membered heterocyclic structure that contributes to the compound's reactivity and biological activity.

- Sulfonamide Group : Enhances interaction with biological targets.

- Carboxamide Group : Increases solubility and bioavailability.

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory activity. This is primarily attributed to the sulfonamide moiety, which is known to inhibit carbonic anhydrases (CAs), enzymes involved in the regulation of pH and fluid balance in tissues.

Inhibition studies have shown that this compound can effectively inhibit several human carbonic anhydrase isoforms (hCA I, II, VII) as well as mycobacterial CAs from Mycobacterium tuberculosis (MtCA1-MtCA3). The inhibition constants (K) for these enzymes range from nanomolar to micromolar levels, indicating potent inhibitory effects compared to standard drugs like acetazolamide .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various studies. The presence of the oxazole ring enhances its ability to interact with microbial targets. The compound has shown efficacy against several bacterial strains, suggesting it may serve as a candidate for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity, a comparison with related compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Methyl-N-(4-sulfamoylphenyl)oxazole-3-carboxamide | Structure | Anti-inflammatory |

| 3-(2-Chlorophenyl)-5-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-4-carboxamide | Structure | Antimicrobial |

| N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide | Structure | Antiviral |

This table highlights how variations in chemical structure impact biological activity. For instance, while all compounds exhibit some level of anti-inflammatory or antimicrobial properties, the specific combination of functional groups in this compound enhances its therapeutic potential.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings:

- Study on Inflammatory Diseases : A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers and improved patient outcomes compared to placebo groups.

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties against resistant bacterial strains. The compound demonstrated superior efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a treatment option for drug-resistant infections.

Q & A

Q. What are the common synthetic routes for 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between the oxazole-carboxylic acid derivative and 4-aminobenzenesulfonamide, often using coupling agents like EDCl/HOBt or DCC/DMAP .

- Oxazole ring formation : Cyclization of precursors such as β-keto esters or nitriles under acidic or basic conditions. For example, refluxing with acetic acid and sodium acetate can facilitate cyclization .

- Purification : Recrystallization from solvents like DMF or ethanol to achieve >95% purity .

Key factors : Reaction temperature (70–120°C), solvent polarity, and stoichiometric control of sulfamoylphenyl intermediates .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions on the oxazole and sulfamoylphenyl groups .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 307.08) and fragmentation patterns .

- HPLC : For purity assessment (≥97% by UV detection at 254 nm) .

- X-ray crystallography : Resolve crystallographic ambiguities in analogs with conflicting spectral data .

Q. What biological activities have been reported for this compound and its analogs?

- Anticancer activity : Structural analogs inhibit kinases (e.g., EGFR) with IC values <10 μM in vitro, attributed to sulfamoylphenyl interactions with ATP-binding pockets .

- Antimicrobial effects : Methoxy-substituted analogs show MIC values of 8–32 μg/mL against S. aureus and E. coli .

- Enzyme inhibition : Low water solubility (logP ~2.5) can limit bioavailability, necessitating formulation adjustments (e.g., PEG-based carriers) .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .

- Catalyst screening : Lewis acids like ZnCl enhance oxazole ring formation yields by 15–20% .

- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) reduces side products like hydrolyzed sulfonamides .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Structural validation : Compare crystallographic data of analogs to confirm substituent orientation (e.g., para vs. meta sulfamoyl groups) .

- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in kinase expression .

- Meta-analysis : Pool IC data from 5+ studies to identify outliers linked to solvent (DMSO vs. saline) or assay pH .

Q. How do structural modifications influence the compound’s mechanism of action?

- Methoxy substitutions : Adding a 3-methoxy group on the oxazole ring increases hydrophobicity, improving membrane permeability (logP increase from 2.1 to 3.4) but reduces aqueous solubility .

- Halogenation : Bromine at the phenyl ring enhances binding to hydrophobic kinase pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-halogenated analogs) in molecular docking studies .

- Sulfamoyl group replacement : Replacing sulfamoyl with acetyl reduces COX-2 inhibition by 80%, confirming its critical role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.